5-chloro-N-(1H-indol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-chloro-N-(1H-indol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that combines the structural features of indole and pyrazolo[1,5-a]pyrimidine. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 5-chloro-N-(1H-indol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate indole and pyrazolo[1,5-a]pyrimidine precursors. One common method includes the reaction of 5-chloro-3-ethyl-N-[(1-oxido-3-pyridinyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine with indole derivatives under controlled conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
5-chloro-N-(1H-indol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons. Reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Scientific Research Applications
5-chloro-N-(1H-indol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting CDK2, which is relevant in cancer treatment.
Pharmacology: It is studied for its potential anti-inflammatory, antiviral, and anticancer activities due to the presence of the indole moiety.
Industry: The compound’s derivatives are explored for their use in developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1H-indol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the ATP-binding site of the kinase, thereby inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its inhibition of RIPK1 prevents necroptosis, a form of programmed cell death .
Comparison with Similar Compounds
Similar compounds to 5-chloro-N-(1H-indol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine include other pyrazolo[1,5-a]pyrimidine derivatives and indole-based compounds. For example:
5-chloro-3-ethyl-N-[(1-oxido-3-pyridinyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine: Shares the pyrazolo[1,5-a]pyrimidine core but differs in the substituents.
Indole-3-acetic acid: A naturally occurring indole derivative with different biological activities.
The uniqueness of this compound lies in its combined structural features, which confer a broad spectrum of biological activities and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H10ClN5 |
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Molecular Weight |
283.71 g/mol |
IUPAC Name |
5-chloro-N-(1H-indol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C14H10ClN5/c15-12-8-14(20-13(19-12)4-6-17-20)18-10-1-2-11-9(7-10)3-5-16-11/h1-8,16,18H |
InChI Key |
LVWBDKOPIMLNHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1NC3=CC(=NC4=CC=NN43)Cl |
Origin of Product |
United States |
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